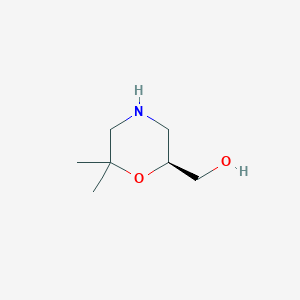

(S)-(6,6-Dimethylmorpholin-2-yl)methanol

Description

(S)-(6,6-Dimethylmorpholin-2-yl)methanol is a chiral morpholine derivative characterized by a methanol group at the C2 position of the morpholine ring and two methyl substituents at the C6 positions. It is commonly supplied as a hydrochloride salt (CAS: 1416444-80-8 or 1416439-82-1, with discrepancies noted across sources ). Key properties include:

- Molecular formula: C₇H₁₆ClNO₂ (hydrochloride salt)

- Molecular weight: 181.66 g/mol

- Purity: >95% (typical commercial grade)

- Solubility: Soluble in methanol and water, with stock solutions often prepared at 10 mM

The compound is widely used in pharmaceutical research, particularly in asymmetric synthesis and as a building block for chiral ligands or bioactive molecules .

Properties

IUPAC Name |

[(2S)-6,6-dimethylmorpholin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2)5-8-3-6(4-9)10-7/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIJHJZKEAMDADZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CNC[C@H](O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296746 | |

| Record name | (2S)-6,6-Dimethyl-2-morpholinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400589-79-8 | |

| Record name | (2S)-6,6-Dimethyl-2-morpholinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400589-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-6,6-Dimethyl-2-morpholinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural and Chemical Properties

The compound (C7H15NO2) features a morpholine ring substituted with two methyl groups at the 6-position and a hydroxymethyl group at the 2-position. Its hydrochloride salt (C7H16ClNO2, MW 181.66 g/mol) is commonly used to enhance stability and solubility. Key properties include:

Synthetic Strategies for (S)-(6,6-Dimethylmorpholin-2-yl)methanol

Chiral Sulfinamide-Mediated Annulation

A widely cited method involves using p-tolylsulfinyl chloride as a chiral auxiliary to enforce stereocontrol during morpholine ring formation.

Procedure:

- Sulfinamide Formation : React (S)-2-amino-1-propanol with freshly prepared p-tolylsulfinyl chloride in dichloromethane under inert conditions. The reaction yields a diastereomeric mixture of sulfinamides (dr 5:1).

- Ring-Closing Annulation : Treat the sulfinamide with sodium hydride (NaH) in THF to induce intramolecular cyclization. This step forms the morpholine ring with >90% yield.

- Deprotection : Remove the sulfinyl group using 4 M HCl in dioxane, yielding the target compound as a hydrochloride salt.

Advantages :

- High enantiomeric excess (ee >98%) due to rigid transition-state control during annulation.

- Scalable to multigram quantities without racemization.

Grubbs-Catalyzed Ring-Closing Metathesis (RCM)

An alternative approach employs Grubbs second-generation catalyst to construct the morpholine core via olefin metathesis.

Procedure:

- Diene Synthesis : Prepare a linear diene precursor by coupling (S)-2-(methallyloxy)ethanol with a protected amine.

- Metathesis : Subject the diene to Grubbs catalyst (5 mol%) in refluxing dichloromethane. The reaction forms the six-membered morpholine ring in 94% yield.

- Functionalization : Oxidize the resulting olefin to a hydroxymethyl group using OsO4/N-methylmorpholine N-oxide (NMO).

Key Data :

Resolution of Racemic Mixtures

For non-enantioselective syntheses, chiral resolution via diastereomeric salt crystallization is employed:

Analytical Characterization

Spectroscopic Data

Practical Considerations and Optimization

Industrial-Scale Production

Pfizer’s pilot plant protocol for related morpholines involves:

Emerging Methodologies

Recent advances include enzyme-mediated dynamic kinetic resolution using Candida antarctica lipase B (CAL-B), achieving 91% ee in one pot.

Chemical Reactions Analysis

Types of Reactions

(S)-(6,6-Dimethylmorpholin-2-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce methyl derivatives.

Scientific Research Applications

Synthesis and Preparation

The synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol typically involves:

- Chiral Catalysis : Utilizing chiral catalysts to ensure the desired stereochemistry.

- Controlled Reaction Conditions : Maintaining specific temperatures and inert atmospheres to prevent side reactions.

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Conversion of the hydroxymethyl group to aldehydes or carboxylic acids.

- Reduction : Transformation of the hydroxymethyl group into a methyl group.

- Substitution Reactions : Replacement of the hydroxymethyl group with other functional groups.

Biology

In biological research, this compound is valuable for:

- Studying Enzyme Interactions : It can be used to probe enzyme mechanisms and metabolic pathways.

- Pharmaceutical Development : Its chiral nature allows for selective interactions with biological targets, making it useful in drug design.

Industrial Applications

The compound finds use in the production of various chemical products and materials due to its reactivity and ability to undergo multiple transformations.

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.

- Synthetic Pathway Development : Studies have shown that this compound can be utilized as a precursor in synthesizing novel pharmaceuticals, highlighting its importance in drug discovery processes.

Mechanism of Action

The mechanism of action of (S)-(6,6-Dimethylmorpholin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine-Based Analogs

Table 1: Morpholine Derivatives Comparison

Key Differences :

Methanol-Functionalized Heterocycles

Table 2: Methanol-Containing Heterocycles

Key Differences :

- Core Structure : Indole- and isothiazole-based analogs lack the morpholine ring’s oxygen atom, altering their electronic properties and solubility profiles. For example, the indole derivative (216.06 g/mol) has higher hydrophobicity due to aromaticity and chlorine substituents .

- Applications : Indole derivatives are more commonly associated with kinase inhibition or antimicrobial activity, whereas morpholine-based compounds like the target are prioritized for ligand design .

Enantiomeric and Salt Forms

Table 3: Enantiomer and Salt Comparisons

Key Differences :

- Salt vs. Free Base : The hydrochloride salt form enhances aqueous solubility, making it preferable for biological assays .

- Enantiomeric Specificity : The (S)-configuration is critical for interactions with chiral targets, such as enzymes or receptors, whereas the (R)-enantiomer may exhibit reduced activity .

Biological Activity

(S)-(6,6-Dimethylmorpholin-2-yl)methanol, a chiral organosulfur compound, has garnered attention for its diverse biological activities and potential applications in various fields, including green chemistry and medicinal research. This article explores the compound's biological activity, focusing on its interactions at the cellular level, its role in biomethanol production, and its implications for drug delivery systems.

- Molecular Formula : C7H15NO2

- Molecular Weight : 145.20 g/mol

- IUPAC Name : this compound

- Physical State : Solid at room temperature; soluble in water due to hydrochloride form.

Biological Activity Overview

The biological activity of this compound has been primarily studied through its effects on lipid membranes and cellular systems. Research indicates that this compound can significantly alter lipid bilayer properties, which may influence drug delivery mechanisms and the functionality of membrane proteins.

Interaction with Lipid Membranes

Studies have shown that this compound can modify the physical properties of lipid membranes. This modification is crucial for enhancing the permeability of membranes to therapeutic agents, thereby improving drug delivery systems. The compound's ability to influence membrane dynamics is attributed to its unique structural configuration, which allows it to integrate into lipid bilayers effectively.

Table 1: Comparison of Membrane Interaction Effects

| Compound | Effect on Membrane Dynamics | Reference |

|---|---|---|

| This compound | Alters fluidity and permeability | |

| Ethanol | Increases membrane fluidity | |

| Dimethyl Fumarate | Stabilizes membranes under stress conditions |

Role in Biomethanol Production

This compound is also recognized for its application in the production of biomethanol from biomass. This process involves the gasification of lignocellulosic materials, where the compound acts as a catalyst or stabilizer. The use of biomethanol is environmentally beneficial as it significantly reduces harmful emissions compared to fossil fuels.

Table 2: Emission Reductions with Biomethanol

| Emission Type | Reduction Percentage |

|---|---|

| Nitrogen Oxides | Up to 80% |

| Carbon Dioxide | Up to 95% |

| Sulfur Oxides | Eliminated |

The efficiency of biomethanol production is enhanced through the incorporation of this compound, leading to cleaner combustion processes.

Case Studies

-

Lipid Membrane Interaction Study :

A study conducted on the effects of this compound on model lipid bilayers demonstrated significant changes in membrane fluidity and permeability. The findings suggest potential applications in drug formulation where enhanced absorption is desired. -

Biomethanol Production Efficiency :

Research evaluating the role of this compound in biomass gasification revealed that its use can improve methanol yield while minimizing environmental impact. The study highlighted a marked decrease in carbon emissions when using this compound as a catalyst.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (S)-(6,6-Dimethylmorpholin-2-yl)methanol to achieve high enantiomeric purity?

- Methodological Answer : Synthesis optimization should focus on stereoselective methods, such as asymmetric catalysis or enzymatic resolution. For example, chiral auxiliaries derived from morpholine precursors can be used to control stereochemistry during ring-closing reactions. Intermediate characterization via chiral HPLC (High-Performance Liquid Chromatography) or polarimetry is critical to monitor enantiomeric excess. The molecular formula (C₈H₁₇NO) and CAS registry (EN300-726630) confirm the compound’s identity, and purification via recrystallization in non-polar solvents can enhance purity .

Q. What analytical techniques are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly -NMR and -NMR, can resolve stereoisomers by analyzing coupling constants and splitting patterns. Chiral stationary-phase HPLC with UV detection is recommended for quantifying enantiomeric ratios. X-ray crystallography provides definitive stereochemical confirmation if single crystals are obtainable. These methods align with protocols used for structurally related morpholine derivatives in drug analysis .

Q. What are the critical storage conditions to maintain the chemical stability of this compound during experiments?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Temperature should be maintained at 2–8°C for long-term stability. Degradation can be monitored via periodic GC-MS (Gas Chromatography-Mass Spectrometry) analysis. Similar morpholine derivatives require protection from humidity and light to avoid ring-opening reactions or dimerization .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to target enzymes in drug development?

- Methodological Answer : Conduct molecular docking studies using software like AutoDock or Schrödinger to model interactions between the (S)-enantiomer and enzyme active sites. Compare binding energies with the (R)-enantiomer to identify stereospecific hydrogen bonding or hydrophobic interactions. Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Fluorinated morpholine analogs show enhanced bioactivity due to stereoelectronic effects, suggesting similar structure-activity relationships (SAR) here .

Q. What methodological approaches are recommended for assessing the in vitro toxicity of this compound in neuronal cell lines?

- Methodological Answer : Use standardized assays like MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) or LDH (Lactate Dehydrogenase) release to evaluate cytotoxicity in SH-SY5Y or PC12 cell lines. Dose-response curves should span 0.1–100 µM, with ROS (Reactive Oxygen Species) detection via fluorescent probes (e.g., DCFH-DA). Reference EPA guidelines for methanol derivatives to design exposure durations and negative/positive controls .

Q. How should researchers address discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer : Perform systematic reproducibility studies under standardized conditions (e.g., pH, temperature, cell passage number). Use meta-analysis to reconcile conflicting data, accounting for variables like solvent choice (DMSO vs. water) or assay sensitivity. Cross-validate findings with orthogonal techniques (e.g., Western blotting alongside ELISA). Contradictions in fluorinated compound studies highlight the need for rigorous protocol documentation .

Q. What in silico strategies can predict the metabolic pathways of this compound in mammalian systems?

- Methodological Answer : Employ software like ADMET Predictor or SwissADME to simulate Phase I/II metabolism. Focus on cytochrome P450-mediated oxidation of the morpholine ring and alcohol moiety. Compare results with experimental hepatocyte incubation data analyzed via LC-MS. Similar methodologies are applied to pyridine-methanol derivatives in pharmacokinetic studies .

Data Analysis and Experimental Design

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of this compound in high-throughput screening?

- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For large datasets, machine learning algorithms like random forests can identify confounding variables. EPA High Production Volume (HPV) datasets for methanol analogs provide benchmarks for toxicity thresholds .

Q. How can researchers design stability studies to evaluate the shelf-life of this compound under varying pH conditions?

- Methodological Answer : Use accelerated stability testing at elevated temperatures (40–60°C) and pH ranges (2–10). Analyze degradation products via UPLC-QTOF-MS and quantify parent compound loss using validated HPLC methods. ICH (International Council for Harmonisation) guidelines Q1A(R2) recommend timepoints at 0, 1, 3, and 6 months. Morpholine ring hydrolysis is a critical degradation pathway to monitor .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.